6-Isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine
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Overview
Description
6-Isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine is a heterocyclic compound with a unique bicyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine typically involves multi-step reactions starting from pyridine and pyrimidine derivatives. One common method includes the condensation of pyridine with an appropriate amidine under basic conditions, followed by cyclization to form the desired bicyclic structure . Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction systems can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
6-Isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups onto the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
6-Isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic applications, such as anticancer and antiviral agents.
Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 6-Isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine: Shares a similar core structure but lacks the isopropyl group.
5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine: Another related compound with slight structural differences
Uniqueness
6-Isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound for drug development and other applications .
Properties
Molecular Formula |
C10H16N4 |
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Molecular Weight |
192.26 g/mol |
IUPAC Name |
6-propan-2-yl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C10H16N4/c1-7(2)14-4-3-9-8(5-14)10(11)13-6-12-9/h6-7H,3-5H2,1-2H3,(H2,11,12,13) |
InChI Key |
CZZYDRJSSZDFBR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC2=C(C1)C(=NC=N2)N |
Origin of Product |
United States |
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